molecular formula C6H13NNa4O6P2 B12800135 Tetrasodium ((butylimino)bis(methylene))bisphosphonate CAS No. 94232-82-3

Tetrasodium ((butylimino)bis(methylene))bisphosphonate

Cat. No.: B12800135
CAS No.: 94232-82-3
M. Wt: 349.08 g/mol
InChI Key: OUUDQFHHBQUSSY-UHFFFAOYSA-J
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetrasodium ((butylimino)bis(methylene))bisphosphonate is a chemical compound with the molecular formula C6H13NNa4O6P2. It is a bisphosphonate derivative, which means it contains two phosphonate groups. This compound is known for its ability to chelate metal ions and is used in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetrasodium ((butylimino)bis(methylene))bisphosphonate typically involves the reaction of butylamine with formaldehyde and phosphorous acid. The reaction is carried out under controlled conditions to ensure the formation of the desired bisphosphonate structure. The process can be summarized as follows:

    Reactants: Butylamine, formaldehyde, phosphorous acid.

    Conditions: The reaction is usually conducted in an aqueous medium at a temperature range of 50-70°C.

    Procedure: Butylamine is first reacted with formaldehyde to form an intermediate, which then reacts with phosphorous acid to yield the final product.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes. The process involves:

    Large-scale Reactors: To handle the increased volume of reactants.

    Controlled Environment: Maintaining optimal temperature and pH levels to ensure high yield and purity.

    Purification: The final product is purified using techniques such as crystallization or filtration to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Tetrasodium ((butylimino)bis(methylene))bisphosphonate undergoes various chemical reactions, including:

    Chelation: It can chelate metal ions, forming stable complexes.

    Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions

    Chelation: Typically involves metal ions such as calcium, magnesium, or iron. The reaction is carried out in an aqueous medium.

    Substitution: Common reagents include halides or other nucleophiles. The reaction conditions vary depending on the specific substitution reaction.

Major Products

The major products formed from these reactions include metal-bisphosphonate complexes and substituted bisphosphonate derivatives.

Scientific Research Applications

Tetrasodium ((butylimino)bis(methylene))bisphosphonate has a wide range of applications in scientific research:

    Chemistry: Used as a chelating agent to study metal ion interactions.

    Biology: Investigated for its potential in inhibiting enzymes that require metal ions for activity.

    Medicine: Explored for its potential in treating bone-related diseases due to its ability to bind to calcium ions.

    Industry: Utilized in water treatment processes to prevent scale formation by chelating metal ions.

Mechanism of Action

The mechanism of action of tetrasodium ((butylimino)bis(methylene))bisphosphonate involves its ability to chelate metal ions. By binding to metal ions, it can inhibit the activity of enzymes that require these ions as cofactors. This property is particularly useful in preventing scale formation in industrial water systems and in studying enzyme inhibition in biological research.

Comparison with Similar Compounds

Similar Compounds

    Ethylenediaminetetraacetic acid (EDTA): Another widely used chelating agent.

    Diethylenetriaminepentaacetic acid (DTPA): Known for its strong chelating properties.

    Nitrilotriacetic acid (NTA): Used in similar applications as a chelating agent.

Uniqueness

Tetrasodium ((butylimino)bis(methylene))bisphosphonate is unique due to its bisphosphonate structure, which provides it with strong chelating properties and the ability to form stable complexes with metal ions. This makes it particularly effective in applications where strong and stable metal chelation is required.

Properties

94232-82-3

Molecular Formula

C6H13NNa4O6P2

Molecular Weight

349.08 g/mol

IUPAC Name

tetrasodium;N,N-bis(phosphonatomethyl)butan-1-amine

InChI

InChI=1S/C6H17NO6P2.4Na/c1-2-3-4-7(5-14(8,9)10)6-15(11,12)13;;;;/h2-6H2,1H3,(H2,8,9,10)(H2,11,12,13);;;;/q;4*+1/p-4

InChI Key

OUUDQFHHBQUSSY-UHFFFAOYSA-J

Canonical SMILES

CCCCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.